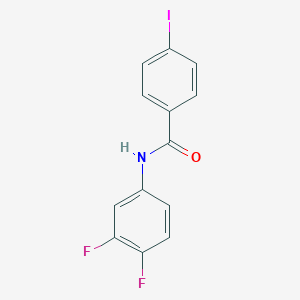

N-(3,4-difluorophenyl)-4-iodobenzamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-4-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2INO/c14-11-6-5-10(7-12(11)15)17-13(18)8-1-3-9(16)4-2-8/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFBWNLEHUSWAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-4-iodobenzamide typically involves the following steps:

Iodination: The starting material, 4-aminobenzamide, undergoes iodination to introduce the iodine atom at the para position of the benzene ring.

Fluorination: The 3,4-difluorophenyl group is introduced through a fluorination reaction, which involves the substitution of hydrogen atoms on the phenyl ring with fluorine atoms.

Coupling Reaction: The final step involves the coupling of the iodinated benzamide with the 3,4-difluorophenyl group using a suitable coupling reagent, such as a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-difluorophenyl)-4-iodobenzamide can undergo various chemical reactions, including:

Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.

Reduction: The compound can be reduced to remove the iodine atom, resulting in different structural analogs.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Iodine-containing derivatives, such as iodoarenes.

Reduction Products: Derivatives lacking the iodine atom.

Substitution Products: Fluorinated derivatives with different functional groups.

Scientific Research Applications

Chemistry: N-(3,4-difluorophenyl)-4-iodobenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of advanced materials and as a reagent in chemical research.

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-4-iodobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues

N-(3,4-Difluorophenyl)-2,2-Diphenylacetamide ()

- Structure : Replaces the 4-iodobenzamide group with a diphenylacetamide moiety.

- Key Differences :

- The absence of iodine reduces molecular weight (MW: ~341.3 vs. ~413.2 for the target compound).

- Intramolecular C–H···O hydrogen bonds stabilize the crystal structure, forming an S(6) ring motif. Dihedral angles between aromatic rings (88.26° and 78.30°) suggest reduced planarity compared to benzamides .

- Synthesis : Prepared via carbodiimide-mediated coupling of diphenylacetic acid and 3,4-difluoroaniline .

N-(4-(3,4-Difluorophenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide ()

- Structure : Incorporates a thiazole ring and nitrothiophene instead of benzamide.

- Thiazole heterocycle improves metabolic stability compared to benzamide .

- Synthesis: Derived from 2-amino-4-(3,4-difluorophenyl)thiazole and 5-nitrothiophene-2-carboxylic acid .

GPR183 Ligand: 3-(3,4-Difluorophenyl)-N-[3-Fluoro-5-(Morpholin-4-yl)Phenyl]Propanamide ()

- Structure : Features a propanamide linker and morpholine substituent.

- Key Differences :

Physicochemical Properties

- Iodine vs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3,4-difluorophenyl)-4-iodobenzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling 4-iodobenzoic acid derivatives with 3,4-difluoroaniline via carbodiimide-mediated amidation (e.g., using HATU or EDCl as coupling agents). For example, in related compounds, DIPEA is employed as a base in DMF solvent to facilitate the reaction at room temperature . Optimization includes adjusting stoichiometric ratios (e.g., 1.2 equivalents of 3,4-difluoroaniline), solvent selection (polar aprotic solvents like DMF enhance reactivity), and purification via column chromatography. Yield improvements (up to 69% in analogous syntheses) are achieved by controlling reaction time (<3 hours) and avoiding moisture .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm connectivity and electronic environments. For instance, the amide proton (N–H) appears as a singlet near δ 10.5 ppm, while aromatic protons show splitting patterns dependent on fluorine and iodine substituents .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] or [M–H] ions) with accuracy <5 ppm .

- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions. Software like SHELXL refines crystal structures, while ORTEP-3 visualizes thermal ellipsoids and disorder (e.g., fluorine positional disorder in related compounds) .

Q. How is the purity of this compound assessed, and what analytical thresholds are considered acceptable for research use?

- Methodological Answer : Purity is quantified via HPLC (≥95% peak area) using C18 columns and UV detection at 254 nm. Residual solvents (e.g., DMF, dichloromethane) are monitored by GC-MS, adhering to ICH guidelines (<500 ppm for Class 2 solvents). Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Advanced Research Questions

Q. What experimental approaches are used to investigate the biological activity of this compound, particularly its interaction with enzymes or receptors?

- Methodological Answer :

- In Vitro Assays : Competitive binding studies (e.g., fluorescence polarization or SPR) quantify affinity for targets like kinases or GPCRs. IC values are determined using dose-response curves .

- Molecular Docking : Software like AutoDock Vina predicts binding poses, leveraging crystallographic data (e.g., PDB entries) to model halogen bonding between iodine and active-site residues .

- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) assesses CYP450-mediated degradation, with LC-MS/MS tracking parent compound depletion .

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts or crystal structures) for this compound?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software calculates theoretical NMR shifts, accounting for solvent effects (e.g., PCM model for DMSO). Deviations >0.5 ppm may indicate conformational flexibility or crystal packing effects .

- Crystallographic Refinement : SHELXL’s TWIN/BASF commands model disorder (e.g., fluorine atom positional disorder) and anisotropic displacement parameters. R-factor convergence below 5% ensures reliability .

Q. What strategies are employed to investigate the structure-activity relationships (SAR) of this compound derivatives in modulating biological targets?

- Methodological Answer :

- Substituent Scanning : Synthesizing analogs with halogens (e.g., Br, Cl) or electron-withdrawing groups (e.g., –NO) at the 4-iodo position evaluates steric/electronic effects on potency .

- Free-Wilson Analysis : Quantifies contributions of specific substituents to activity. For example, replacing iodine with smaller halogens may reduce target affinity due to weaker halogen bonding .

- Pharmacophore Modeling : MOE or Schrödinger identifies critical features (e.g., amide hydrogen bond donors, aromatic π-stacking) for activity .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Compare plasma protein binding (equilibrium dialysis) and logP values (>3 suggests poor aqueous solubility). Low bioavailability in vivo may explain reduced efficacy despite strong in vitro activity .

- Metabolite Identification : LC-HRMS detects phase I/II metabolites (e.g., dehalogenation or glucuronidation), which may alter target engagement .

Tables

Table 1 : Key Crystallographic Data for this compound Analogs

| Parameter | Value (Example) |

|---|---|

| Space Group | P |

| Bond Length (C–I) | 2.10 Å |

| Dihedral Angle (Amide) | 88.26° |

| R-Factor | 4.5% |

Table 2 : Comparative Bioactivity of Halogen-Substituted Analogs

| Substituent | IC (nM) | logP |

|---|---|---|

| 4-Iodo | 12 ± 2 | 3.1 |

| 4-Bromo | 45 ± 5 | 2.8 |

| 4-Chloro | 120 ± 10 | 2.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.